chemical properties and stability of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
chemical properties and stability of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
An In-Depth Technical Guide to the Chemical Properties and Stability of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid, a molecule of significant interest within the domain of medicinal chemistry. The imidazo[1,5-a]pyridine scaffold is recognized as a privileged structure due to its prevalence in biologically active compounds, including those with applications in oncology and autoimmune diseases.[1] This document delineates the predicted chemical properties, stability profile, and potential reactivity of this specific derivative. Given that 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a novel or less-documented compound, this guide synthesizes information from analogous structures and fundamental chemical principles to provide a robust predictive analysis for researchers.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in understanding the behavior of any active pharmaceutical ingredient (API) is a thorough characterization of its molecular structure and inherent physicochemical properties. These parameters govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and manufacturing requirements.
Caption: Molecular structure of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid.
The structure is characterized by a fused bicyclic system consisting of an imidazole and a pyridine ring. The bromine atom at position 7 and the carboxylic acid at position 1 are expected to significantly influence the molecule's electronic distribution, reactivity, and physical properties.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Reference |
| Molecular Formula | C₈H₅BrN₂O₂ | Based on molecular structure |
| Molecular Weight | 241.04 g/mol | Based on molecular formula |
| Appearance | Likely a solid at room temperature | High molecular weight, aromatic, and potential for intermolecular hydrogen bonding suggest a solid state. |
| pKa (acidic) | ~3.5 - 4.5 | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. |
| pKa (basic) | ~4.0 - 5.0 | The pyridine nitrogen is basic, with a pKa similar to other imidazo[1,5-a]pyridines. The electron-withdrawing nature of the bromo and carboxyl groups may slightly decrease basicity compared to the parent heterocycle. |
| Aqueous Solubility | Low | The aromatic core and bromo-substituent are hydrophobic. Solubility is expected to be pH-dependent due to the acidic and basic functional groups.[2][3] |
| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | Estimated based on the contributions of the bromo-substituted aromatic core and the ionizable carboxylic acid group. |
The dual acidic and basic nature of this molecule suggests zwitterionic character at physiological pH, which will impact its solubility and membrane permeability. The bromine substituent, being electron-withdrawing, will influence the acidity of the carboxylic acid and the basicity of the pyridine nitrogen.
Proposed Synthetic Pathway
A robust and scalable synthetic route is paramount for the successful development of any new chemical entity. Based on the literature for the synthesis of imidazo[1,5-a]pyridine-1-carboxylic acids, a plausible synthetic pathway can be proposed. A reported efficient method involves the reaction of 2-(aminomethyl)pyridine with acyl chlorides, followed by a one-pot treatment with trifluoroacetic anhydride to form a trifluoroethanone intermediate, which is then converted to the carboxylic acid via haloform cleavage.[4]
Caption: Proposed synthetic workflow for the target molecule.
This proposed route leverages established methodologies for the construction of the imidazo[1,5-a]pyridine core and subsequent formation of the carboxylic acid at the 1-position. The starting material, 4-Bromo-2-(aminomethyl)pyridine, can be synthesized from commercially available precursors.
Chemical Reactivity and Stability Profile
A comprehensive understanding of a molecule's reactivity is crucial for predicting its degradation pathways, identifying potential drug-drug interactions, and guiding formulation development.
Reactivity of the Core and Substituents
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Imidazo[1,5-a]pyridine Core: This bicyclic system is aromatic and possesses distinct reactive sites. The electron-rich imidazole ring is susceptible to electrophilic attack, while the electron-deficient pyridine ring can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups.[5][6] Functionalization at the C1 and C3 positions of the imidazole ring is a common strategy.[7][8]
-
Carboxylic Acid Group: The carboxylic acid at position 1 can undergo standard reactions such as esterification and amidation. Under thermal stress, decarboxylation may occur, a known degradation pathway for heteroaromatic carboxylic acids.[9][10][11]
-
Bromo Group: The bromine atom at position 7 on the pyridine ring is a versatile synthetic handle. It can be susceptible to nucleophilic aromatic substitution, although this typically requires harsh conditions or strong activation.[12][13] More importantly, it is an excellent group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further derivatization of the molecule.[14]
Predicted Degradation Pathways
Forced degradation studies are designed to intentionally degrade a drug substance to identify potential degradation products and elucidate degradation pathways.[15]
-
Hydrolytic Degradation:
-
Acidic Conditions: The molecule is expected to be relatively stable, but prolonged exposure to strong acid and heat could potentially lead to decarboxylation.
-
Basic Conditions: In the presence of a strong base, hydrolysis of the amide bond within the imidazole ring could occur, leading to ring-opening.
-
-
Oxidative Degradation: The electron-rich imidazole ring may be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.
-
Photolytic Degradation: Aromatic systems, particularly those with heteroatoms and halogen substituents, can be susceptible to photodegradation. Potential pathways include radical reactions initiated by UV light, which could lead to debromination or polymerization.
-
Thermal Degradation: The primary thermal degradation pathway is likely to be decarboxylation, resulting in the formation of 7-Bromoimidazo[1,5-a]pyridine.[16] At higher temperatures, further decomposition of the heterocyclic core may occur.[17]
Framework for a Comprehensive Stability Assessment: A Forced Degradation Protocol
To experimentally verify the predicted stability profile, a systematic forced degradation study is required. This study is a critical component of regulatory submissions and ensures the specificity of stability-indicating analytical methods.[18][19]
Caption: Workflow for a forced degradation study.
Experimental Protocol
-
Preparation of Stock Solution: Prepare a stock solution of 7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid at a concentration of approximately 1 mg/mL in a suitable solvent mixture, such as acetonitrile and water.
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C and collect samples at appropriate time points (e.g., 0, 2, 8, 24, 48 hours). Neutralize samples before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at room temperature and collect samples at appropriate time points. Neutralize samples before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature and collect samples at appropriate time points.
-
Thermal Degradation:
-
Solution: Store the stock solution at 80°C and collect samples at appropriate time points.
-
Solid State: Store the solid compound at 80°C and dissolve in the solvent mixture for analysis at each time point.
-
-
Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.
-
-
Analytical Methodology:
-
Analyze all samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with both UV and Mass Spectrometric (MS) detection.[20] A reversed-phase C18 column with a gradient elution of a buffered aqueous mobile phase and an organic modifier (e.g., acetonitrile or methanol) is a suitable starting point.[21]
-
-
Data Interpretation:
-
Specificity: Assess the peak purity of the parent compound in all stressed samples to ensure no co-eluting degradants.
-
Mass Balance: Calculate the mass balance by summing the assay value of the parent compound and the levels of all detected degradation products. The total should be close to 100%.[22]
-
Degradant Identification: Use the mass spectrometry data to propose structures for the major degradation products.
-
The goal is to achieve 5-20% degradation of the parent compound to ensure that the degradation products are formed at a sufficient level for detection and characterization without complete degradation of the molecule.[23]
Conclusion
7-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a promising heterocyclic compound with significant potential as a building block in drug discovery. This guide has provided a comprehensive predictive analysis of its chemical properties, reactivity, and stability based on established chemical principles and data from related structures. The proposed synthetic route offers a viable path for its preparation, and the outlined forced degradation protocol provides a clear framework for its experimental stability assessment. While this document serves as a robust theoretical foundation, experimental verification of these predictions is essential for the progression of this molecule in any research or development program.
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